

An In-depth Technical Guide to the Safety of 1,2-Dimethoxyethane

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Compound of Interest

Compound Name: 1,2-Dimethoxyethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for **1,2-Dimethoxyethane** (DME), a widely used aprotic solvent in research and pharmaceutical development. This document summarizes key quantitative safety data, details the experimental methodologies for determining these values, and visualizes the interconnected safety hazards associated with its use.

Core Safety Data

The following tables provide a consolidated overview of the physical, chemical, and toxicological properties of **1,2-Dimethoxyethane**, compiled from various Safety Data Sheets (SDS) and chemical safety databases.

Table 1: Physical and Chemical Properties

Property	Value	Source
Chemical Formula	C ₄ H ₁₀ O ₂	[1]
Molecular Weight	90.12 g/mol	[2]
Appearance	Clear, colorless liquid	[3]
Odor	Sharp, ethereal	[1][3]
Boiling Point	85 °C (185 °F) at 760 mmHg	[2]
Melting Point	-58 °C (-72 °F)	[2][4]
Density	0.868 g/cm ³ at 20 °C (68 °F)	[2][5]
Vapor Pressure	61.2 mmHg at 20 °C	[6]
Vapor Density	3.1 (Air = 1)	[2][6]
Water Solubility	Miscible	[3]
log P (Octanol/Water)	-0.21 at 25 °C	[5]

Table 2: Flammability Data

Property	Value	Source
Flash Point	-2 °C (28.4 °F) to -6 °C (21.2 °F) (Closed Cup)	[3][6]
Autoignition Temperature	202 °C (395 °F)	[2][3]
Lower Explosive Limit (LEL)	1.6%	[2]
Upper Explosive Limit (UEL)	10.4%	[2]
GHS Flammability Classification	Flammable Liquid, Category 2	[7][8]

Table 3: Toxicological Data

Endpoint	Value	Species	Route	Source
LD50	775 mg/kg	Rat	Oral	[6]
LD50	3200 mg/kg	Mouse	Oral	[6]
LD50	320 mg/kg	Rabbit	Oral	[6]
LD50	>2000 mg/kg	Rabbit	Dermal	[9]
LC50	Not explicitly stated, but classified as Harmful if Inhaled (Category 4)	-	Inhalation	[7][8]
GHS Health Hazard Classifications	- Skin Irritation, Category 2- Reproductive Toxicity, Category 1B- Acute Toxicity (Inhalation), Category 4	-	-	[3][7][8]

Experimental Protocols

The quantitative safety data presented above are determined through standardized experimental protocols. The following sections detail the methodologies for the key experiments cited.

Acute Oral Toxicity (LD50)

The oral LD50 values are typically determined following the OECD Test Guideline 401: Acute Oral Toxicity or similar protocols like OECD 425: Acute Oral Toxicity: Up-and-Down Procedure. [8][10]

- Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[8] Observations of effects and

mortality are made over a period of at least 14 days.[8] The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[8]

- Procedure Outline (based on OECD 401):
 - Animal Selection: Healthy, young adult rodents (e.g., rats, mice) are used.[8]
 - Dose Administration: The test substance, in this case, **1,2-Dimethoxyethane**, is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[8] At least three dose levels are typically used to produce a range of toxic effects and mortality rates.[8]
 - Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes immediately after dosing and periodically for at least 14 days.[8] Body weight is recorded weekly.
 - Pathology: All animals (including those that die during the test and survivors at the end) are subjected to a gross necropsy.[10]
 - Data Analysis: The LD50 is calculated using a recognized statistical method.[8]

Skin Irritation

The skin irritation potential is assessed using methods such as the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.[7][11] This in vitro method is a replacement for the traditional in vivo animal test (OECD TG 404).[7][12]

- Principle: This test uses a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[7] The test chemical is applied topically to the RhE tissue. Skin irritation is identified by its ability to decrease cell viability below a defined threshold.[13]
- Procedure Outline (based on OECD 439):
 - Tissue Preparation: The RhE tissue is pre-incubated in a culture medium.
 - Chemical Application: A defined amount of **1,2-Dimethoxyethane** is applied directly to the surface of the RhE tissue.

- Exposure and Incubation: The tissue is exposed to the chemical for a specified period (e.g., up to 4 hours), after which it is rinsed and incubated in a fresh medium.[7]
- Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (like MTT) into a colored formazan salt, which is then extracted and quantified spectrophotometrically.[13]
- Classification: A chemical is classified as a skin irritant (UN GHS Category 2) if the tissue viability is reduced to $\leq 50\%$ of the negative control.[7]

Reproductive Toxicity

The classification of **1,2-Dimethoxyethane** as a Category 1B reproductive toxicant is based on evidence from animal studies, likely following protocols similar to the OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test or the more comprehensive OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study.[3][9]

- Principle: The test substance is administered to male and female animals before and during mating, and to females during gestation and lactation.[14] The study is designed to provide information on potential effects on male and female reproductive performance, including gonadal function, mating behavior, conception, and the development of the offspring.[3]
- Procedure Outline (based on OECD 421):
 - Animal Dosing: Several groups of male and female rats are administered graduated doses of **1,2-Dimethoxyethane**. [14] Males are dosed for a minimum of four weeks, and females are dosed throughout the study.[14]
 - Mating: Animals are paired for mating.[14]
 - Observation: Observations include monitoring for effects on mating performance, fertility, length of gestation, and parturition. The offspring are examined for viability, growth, and any developmental abnormalities.[3]
 - Pathology: Parent animals and offspring are subjected to detailed macroscopic and microscopic examination, with a particular focus on the reproductive organs.[14]

- Evaluation: The findings are evaluated to determine the potential of the substance to cause adverse effects on fertility or the developing fetus.[14]

Flash Point Determination

The flash point is determined using a closed-cup method, as specified by standards like ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.[5][15]

- Principle: A brass test cup is filled with the liquid, and the temperature is increased at a controlled rate while the sample is stirred.[2] An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[2]
- Procedure Outline (based on ASTM D93):
 - Apparatus: A Pensky-Martens closed-cup tester is used.[5]
 - Sample Preparation: The test cup is filled with **1,2-Dimethoxyethane** to a specified level.[16]
 - Heating and Stirring: The sample is heated at a slow, constant rate while being continuously stirred.[17]
 - Ignition Test: At regular temperature intervals, the stirring is stopped, and a test flame is lowered into the cup.[17]
 - Endpoint: The flash point is the temperature at which a distinct flash is observed inside the cup.[16]

Autoignition Temperature Determination

The autoignition temperature is measured according to standards like ASTM E659: Standard Test Method for Autoignition Temperature of Liquid Chemicals.[1][18]

- Principle: The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source.[1]
- Procedure Outline (based on ASTM E659):

- Apparatus: A uniformly heated 500-mL flask is placed in a temperature-controlled oven.
[18][19]
- Procedure: A small, measured amount of **1,2-Dimethoxyethane** is injected into the heated flask.[18]
- Observation: The time to ignition and the temperature are recorded. The test is repeated at various temperatures and sample volumes to find the lowest temperature that results in ignition.[18]

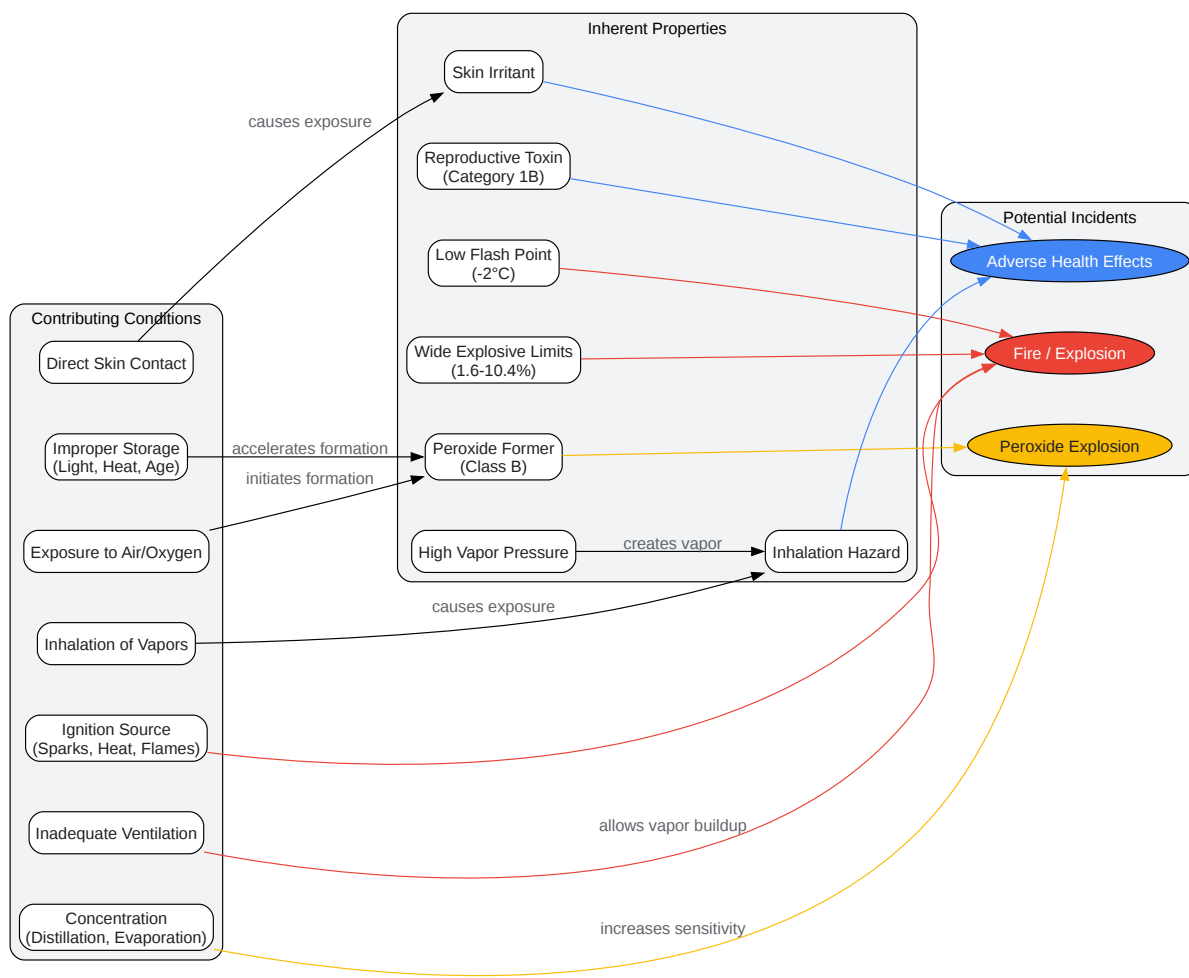
Explosive Limits Determination

The lower and upper explosive limits (LEL and UEL) are determined using a method such as ASTM E681: Standard Test Method for Concentration Limits of Flammability of Chemicals (Vapors and Gases).[20][21]

- Principle: This test determines the minimum and maximum concentrations of a flammable vapor in air that can propagate a flame.[20]
- Procedure Outline (based on ASTM E681):
 - Apparatus: A closed vessel (typically a glass flask) of a specified volume is used.[20]
 - Mixture Preparation: A known concentration of **1,2-Dimethoxyethane** vapor is mixed with air inside the vessel at a specific temperature and pressure.[20]
 - Ignition: An ignition source (e.g., an electric spark) is activated within the vessel.[20]
 - Observation: The mixture is observed for flame propagation away from the ignition source.
[20]
 - Endpoint: The test is repeated with varying concentrations to determine the LEL (the lowest concentration at which flame propagation occurs) and the UEL (the highest concentration at which flame propagation occurs).[20]

Safety Hazard Relationships

The various hazards associated with **1,2-Dimethoxyethane** are interconnected. The following diagram illustrates the logical relationships between its properties and the potential safety incidents.



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Caption: Logical flow of **1,2-Dimethoxyethane**'s inherent hazards to potential incidents.

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